molecular formula C23H30O5 B211591 Euglobal Ia1 CAS No. 77844-93-0

Euglobal Ia1

Cat. No. B211591
CAS RN: 77844-93-0
M. Wt: 386.5 g/mol
InChI Key: GCAXPYWXIWWHHT-UHFFFAOYSA-N
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Description

Euglobal Ia1 belongs to the class of organic compounds known as xanthenes . It is a novel acylphloroglucinol-sesquiterpene derivative and is considered a potent granulation-inhibiting principle . It has been isolated from the buds of Eucalyptus globulus .


Molecular Structure Analysis

Euglobal Ia1 has a molecular formula of C23H30O5 . Its average mass is 386.481 Da and its monoisotopic mass is 386.209320 Da . It has 3 of 4 defined stereocentres .


Physical And Chemical Properties Analysis

Euglobal Ia1 is soluble in water, with a solubility of 0.0007043 mg/L at 25 °C . It has an XlogP3-AA value of 5.60 (est) .

Scientific Research Applications

1. Antimicrobial and Antiparasitic Activities

Euglobal Ia1 and its analogues have been studied for their potential in treating parasitic infections and microbial diseases. For instance, several euglobal analogues, named S-euglobals, synthesized from phloroglucinol, exhibited antileishmanial, antimalarial, and antimicrobial activities, showing promise against organisms like Leishmania donovani and Plasmodium falciparum, as well as methicillin-resistant Staphylococcus aureus (Bharate et al., 2008).

2. Cytotoxicity and Potential in Cancer Treatment

Euglobal-IIIa, a novel derivative isolated from Eucalyptus robusta, has shown cytotoxicity against various human cancer cell lines, suggesting potential use in cancer treatment (Peng et al., 2011). Furthermore, euglobals have been investigated for anti-tumor-promoting activities. Compounds like euglobal-G1--G5 showed significant inhibitory effects on Epstein-Barr virus activation, an important factor in certain types of cancer (Takasaki et al., 1995).

3. Inhibitory Effects on Tumor Promotion

Research indicates that euglobals can act as inhibitors of skin-tumor promotion. A study found that euglobals with monoterpene structures had strong inhibitory activity on Epstein-Barr virus activation, an important factor in tumor promotion (Takasaki et al., 1990).

4. Chemopreventive Effects

Euglobal-G1, derived from Eucalyptus grandis leaves, has shown remarkable inhibitory effects in a mouse skin tumor model, suggesting its potential as a chemopreventive agent (Takasaki et al., 2000).

Safety And Hazards

According to the available data, Euglobal Ia1 does not have any identified hazards according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) . Its oral, dermal, and inhalation toxicity have not been determined . It’s recommended that Euglobal Ia1 usage levels should not be for fragrance or flavor use .

properties

IUPAC Name

1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAXPYWXIWWHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Euglobal Ia1

CAS RN

77844-93-0
Record name Euglobal Ia1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77844-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Euglobal Ia1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
M KOZUKA, T SAWADA, F KASAHARA… - Chemical and …, 1982 - jstage.jst.go.jp
… In this paper, the structure elucidations of seven new com— pounds, euglobal-Ia1 (2), -Ia2 (3),'-Ib (4), —Ic (5), —IIa (6), —IIb (7), and —IIc (8), are reported. These seven compounds …
Number of citations: 90 www.jstage.jst.go.jp
IN Fitriani, W Utami, AT Zikri, P Santoso - 2020 - europepmc.org
Background: Coronavirus disease 2019 (COVID-19) is caused by infection with severe acute respiratory syndrome coronavirus 2. COVID-19 has devastating effects on people in all …
Number of citations: 29 europepmc.org
M TAKASAKI, T KONOSHIMA, M KOZUKA… - Biological and …, 1995 - jstage.jst.go.jp
To search for possible anti-tumor-promoters (chemopreventive agents), we carried out a primary screening of 21 euglobals (acylphloroglucinol-monoterpene or-sesquiterpene structures…
Number of citations: 76 www.jstage.jst.go.jp
M TAKASAKI, T KONOSHIMA, K FUJITANI… - Chemical and …, 1990 - jstage.jst.go.jp
… Experimental Materials Samples tested were obtained from the following sources: euglobal-Ia1 (1),3“’ euglobal-la2 (2),” euglobal-Ib (3),“ euglobal-Ic (4),“ euglobal—Ila (5),3"’ euglobal-…
Number of citations: 129 www.jstage.jst.go.jp
T Konoshima, M Takasaki - Eucalyptus: the genus Eucalyptus, 2002 - books.google.com
… On the other hand, euglobal-Ia1,-Ia2, -IIb,-IVa,-IVb and-VII showed strong cytotoxicity towards Raji cells (… The structures of euglobal-Ia1,-Ia2, -Ib,-Ic,-IIa,-IIb and-IIc. Chem. Pharm. …
Number of citations: 17 books.google.com
V Brezáni, K Šmejkal - Chemistry (Weinheim an der Bergstrasse …, 2006 - researchgate.net
The genus Eucalyptus is a unique source of a wide spectrum of secondary metabolites. In addition to the volatile terpenic compounds characteristic of Eucalyptus trees, many other …
Number of citations: 28 www.researchgate.net
BM Eschler, DM Pass, R Willis, WJ Foley - Biochemical Systematics and …, 2000 - Elsevier
Formylated phloroglucinol compounds (FPCs) in Eucalyptus leaves are important determinants of feeding in marsupial folivores and have a wide range of other biological actions. We …
Number of citations: 143 www.sciencedirect.com
N Tshilande, L Mammino - Chemistry, 2023 - mdpi.com
Euglobals are a subclass of acylphloroglucinols, mostly found in plants of the Eucalyptus genus. They possess anticancer activity, being potent inhibitors of the Epstein–Barr virus …
Number of citations: 0 www.mdpi.com
JR Baxter, DC Holland, B Gavranich… - Journal of Natural …, 2023 - ACS Publications
NMR fingerprints provide powerful tools to identify natural products in complex mixtures. Principal component analysis and machine learning using 1 H and 13 C NMR data, alongside …
Number of citations: 1 pubs.acs.org
M Daus, S Wunnoo, SP Voravuthikunchai, S Saithong… - Phytochemistry, 2022 - Elsevier
Fourteen undescribed phloroglucinol-meroterpenoids, namely eucalypcamals A–N, were isolated from a CH 2 Cl 2 extract of the leaves of Eucalyptus camaldulensis Dehnh. In addition, …
Number of citations: 10 www.sciencedirect.com

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